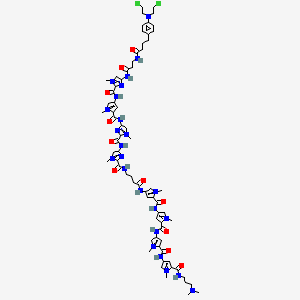
Runx-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Runx-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for such inhibitors typically involve:
Formation of the core scaffold: This step often includes cyclization reactions or coupling reactions to form the core structure.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the RUNX-binding sequences.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Runx-IN-1 primarily undergoes covalent bonding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function.
Common Reagents and Conditions
Reagents: The synthesis of this compound may involve reagents such as coupling agents, protecting groups, and catalysts.
Conditions: Typical conditions include controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major product of the reaction involving this compound is the covalently bonded complex with the RUNX-binding sequence, which inhibits the RUNX proteins’ function.
Applications De Recherche Scientifique
Runx-IN-1 has significant applications in scientific research, particularly in the fields of:
Cancer Research: It is used to study the role of RUNX proteins in cancer cell proliferation and apoptosis. By inhibiting RUNX proteins, researchers can investigate their contribution to tumor growth and development.
Drug Development: this compound serves as a lead compound for developing new cancer therapies targeting RUNX proteins.
Molecular Biology: It is used to explore the molecular mechanisms of RUNX protein interactions and their regulatory pathways.
Mécanisme D'action
Runx-IN-1 exerts its effects by covalently attaching to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their specific targets. This inhibition leads to the activation of p53-dependent apoptosis pathways, resulting in the suppression of cancer cell proliferation . The molecular targets involved include the RUNX proteins and the p53 pathway.
Propriétés
Formule moléculaire |
C71H88Cl2N24O11 |
|---|---|
Poids moléculaire |
1524.5 g/mol |
Nom IUPAC |
4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[5-[[2-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-57(42-94(61)8)87-71(108)63-85-56(41-96(63)10)86-68(105)54-34-48(39-93(54)7)81-70(107)62-83-55(40-95(62)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |
Clé InChI |
KEMUNUGWVPYFER-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=NC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


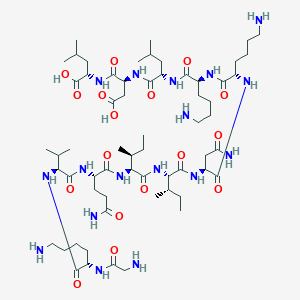
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
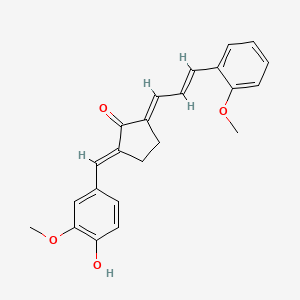
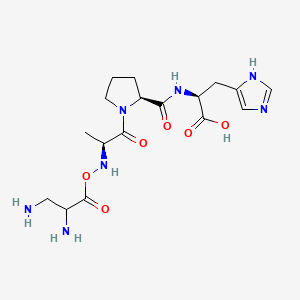

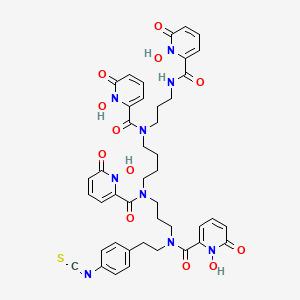
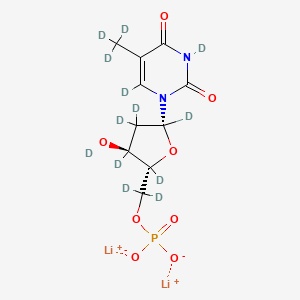
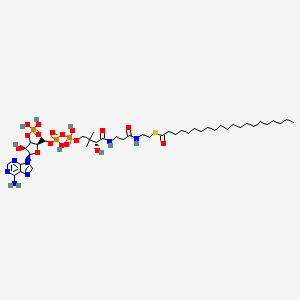
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)

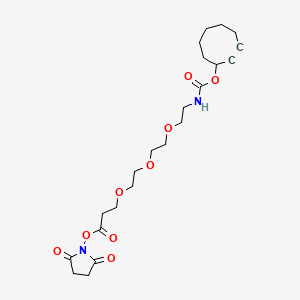
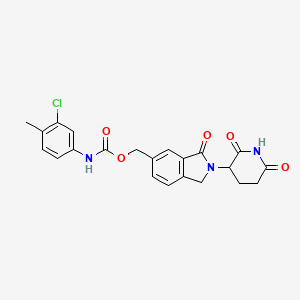
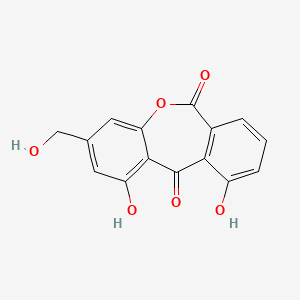
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)
